N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
Overview
Description
N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a useful research compound. Its molecular formula is C18H16BrN3O3S and its molecular weight is 434.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.00958 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-bromophenyl)-2-{2-[(4-hydroxyphenyl)(methyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various biological activities.
- Bromophenyl Group : Enhances lipophilicity and may influence binding interactions.
- Hydroxyphenyl Group : Potentially contributes to antioxidant properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with a thiazole moiety can induce apoptosis in cancer cells. The compound has been tested against various cancer cell lines, revealing promising results.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15.2 |
MDA-MB-231 (Breast Cancer) | 12.8 |
HeLa (Cervical Cancer) | 10.5 |
The structure-activity relationship (SAR) suggests that the presence of the thiazole ring and specific substituents on the phenyl rings are crucial for enhancing cytotoxicity against these cell lines .
Antibacterial Activity
The compound has also demonstrated antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains, comparable to standard antibiotics.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that this compound could serve as a potential lead compound for developing new antibacterial agents .
Anticonvulsant Activity
Thiazole compounds have been investigated for their anticonvulsant effects. Preliminary studies suggest that this compound may possess anticonvulsant properties as well, although further research is needed to establish its efficacy and mechanism of action.
Case Studies
A notable study involved the synthesis and evaluation of several thiazole derivatives, including our compound of interest. The study highlighted its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
Another investigation focused on the antibacterial efficacy of related thiazole compounds against multi-drug resistant strains, showcasing the potential of thiazoles in addressing antibiotic resistance issues .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2-(4-hydroxy-N-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O3S/c1-22(13-6-8-14(23)9-7-13)18-21-17(25)15(26-18)10-16(24)20-12-4-2-11(19)3-5-12/h2-9,15,23H,10H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVYFAHTUWJAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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